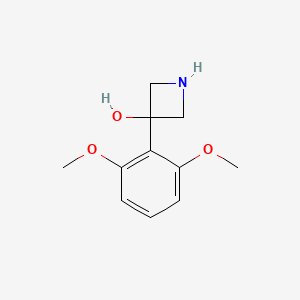
3-(2,6-Dimethoxyphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dimethoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 2,6-dimethoxyphenyl group attached to the azetidine ring, along with a hydroxyl group at the 3-position of the azetidine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethoxyphenyl)azetidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with an appropriate azetidine precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Dimethoxyphenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
3-(2,6-Dimethoxyphenyl)azetidin-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(2,6-Dimethoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and phenyl ring play crucial roles in its reactivity and binding to target molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Vinylazetidin-3-ol: Similar in structure but with a vinyl group instead of the 2,6-dimethoxyphenyl group.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of the azetidine ring.
Uniqueness
3-(2,6-Dimethoxyphenyl)azetidin-3-ol is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
3-(2,6-dimethoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-8-4-3-5-9(15-2)10(8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
Clé InChI |
CDZQGWFXBVKKFN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


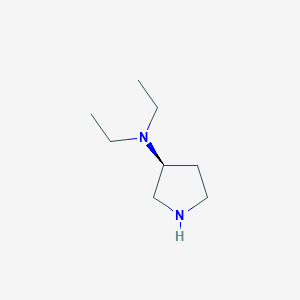
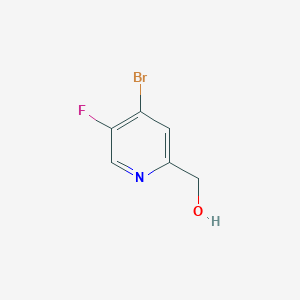
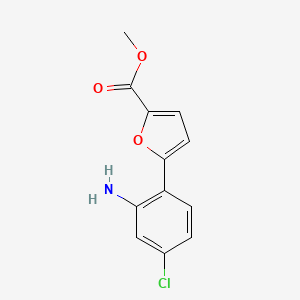
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)

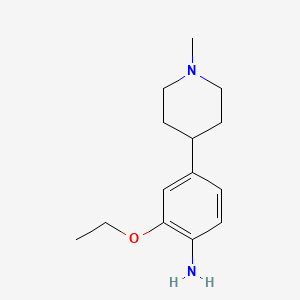
![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)
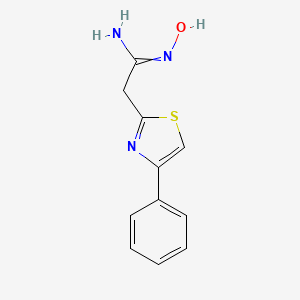


![Furan-2-yl(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B15053159.png)
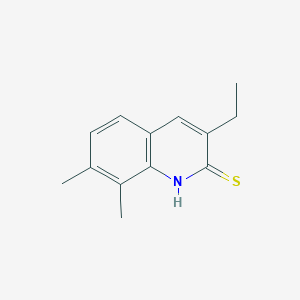
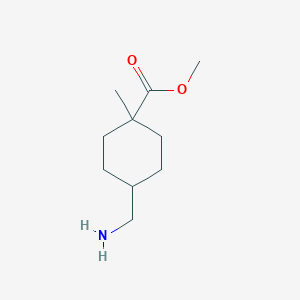
![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
